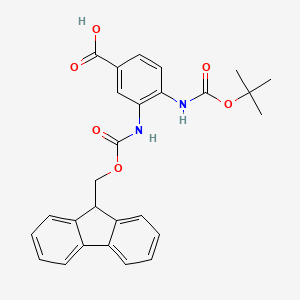

Fmoc-Dbz(o-Boc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

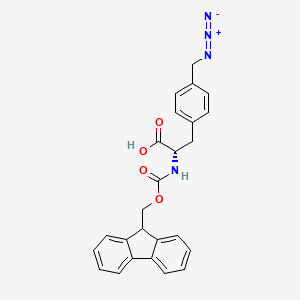

Fmoc-Dbz(o-Boc)-OH is a derivative of benzyloxycarbonyl (Boc) group and is a type of protecting group used in organic synthesis. It is often used to protect the N-terminal of peptides and proteins during synthesis. It is also used as a linker to attach peptides to solid supports for solid phase peptide synthesis.

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used in the synthesis of peptides . It serves as a protective group for the amino group during peptide synthesis. The Fmoc group can be removed under mild basic conditions, which allows for the addition of the next amino acid in the sequence .

Solid Phase Peptide Synthesis (SPPS)

In Solid Phase Peptide Synthesis (SPPS), the Fmoc group plays a crucial role . The Fmoc group’s unique property of being cleaved under basic conditions makes it ideal for SPPS, where the peptide chain is attached to a solid support .

Selective Protection

The Fmoc group is selectively stable under conditions that would remove other protecting groups, such as the Boc group . This selective stability allows for the synthesis of complex molecules with multiple functional groups .

Organic Synthesis

Beyond peptide synthesis, the Fmoc group is also used in organic synthesis as a protecting group for amines . Its stability under a variety of conditions and ease of removal make it a versatile tool in the synthesis of complex organic molecules .

Combinatorial Chemistry

In combinatorial chemistry, where large libraries of compounds are synthesized for high-throughput screening, the Fmoc group is often used due to its ease of removal and compatibility with a variety of reaction conditions .

Bioconjugation

The Fmoc group can also be used in bioconjugation, the process of attaching small molecules, polymers, or other biological molecules to biomolecules like proteins or nucleic acids . The Fmoc group can protect one part of the molecule during the conjugation process, and then be easily removed afterwards .

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYPLBJEKXEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dbz(o-Boc)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)